molecular formula C14H16O5 B14361946 3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione CAS No. 92544-99-5

3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione

Cat. No.: B14361946
CAS No.: 92544-99-5
M. Wt: 264.27 g/mol
InChI Key: HUKBIKIVJSVJCE-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione is an organic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an oxolane ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione typically involves the reaction of 3,4-dimethoxybenzyl chloride with 3-methyloxolane-2,5-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxolane derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione is unique due to its oxolane ring structure, which is not commonly found in similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

92544-99-5

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione

InChI

InChI=1S/C14H16O5/c1-14(8-12(15)19-13(14)16)7-9-4-5-10(17-2)11(6-9)18-3/h4-6H,7-8H2,1-3H3

InChI Key

HUKBIKIVJSVJCE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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